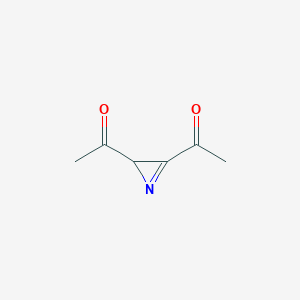

1-(3-Acetyl-2H-azirin-2-yl)ethanone

Description

Fundamental Structural Features and Reactivity Principles of 2H-Azirines

2H-Azirines are the smallest unsaturated nitrogen-containing heterocycles. scispace.comresearchgate.net Their structure consists of a three-membered ring containing a nitrogen atom and a carbon-nitrogen double bond (imine). wikipedia.org This arrangement results in significant ring strain, with a reported strain energy exceeding 170 kJ mol⁻¹. scispace.com This high level of strain is a primary determinant of their reactivity. researchgate.netnih.gov

The key structural features of the 2H-azirine ring are:

A three-membered ring system.

One nitrogen atom.

A carbon-nitrogen double bond, making them a class of strained imines. wikipedia.org

Due to this strain, 2H-azirines are highly reactive and readily undergo ring-opening reactions. wikipedia.orgnih.gov They can act as both nucleophiles, due to the lone pair of electrons on the nitrogen atom, and as electrophiles, because of the polarized C=N bond. scispace.comresearchgate.net A characteristic reaction of 2H-azirines is their photolytic cleavage to form nitrile ylides, which are versatile intermediates in the synthesis of other heterocyclic compounds. researchgate.netwikipedia.org Additionally, thermal reactions can lead to the formation of vinyl nitrenes. researchgate.net Despite their reactivity, many substituted 2H-azirines are stable enough to be isolated. researchgate.net

Significance of Strained Heterocycles in Organic Synthesis and Transformations

Strained heterocycles, including 2H-azirines, epoxides, and azetidines, are valuable tools in organic synthesis. nih.govnih.govrsc.org The energy stored in the strained ring provides a powerful driving force for chemical reactions, enabling transformations that might otherwise be difficult to achieve. nih.gov This "strain-release" concept allows for a variety of synthetic applications, such as:

Ring-expansion reactions: The strained ring can be opened and incorporated into a larger, more stable ring system. nih.gov

Ring-opening reactions: Nucleophilic attack can lead to the opening of the ring, introducing new functional groups. nih.govnih.gov

Domino processes: A sequence of reactions can be initiated by the initial ring-opening, leading to the formation of complex molecules in a single step. nih.gov

The reactivity of these strained systems is not necessarily synonymous with instability; many are stable enough for practical use while being highly reactive under specific conditions. nih.gov For instance, the ring strain in azetidines, which is less than that of aziridines, allows for a balance of stability and controlled reactivity. rsc.orgrsc.org Strained heterocycles have also been utilized as precursors for generating radicals in organic synthesis. nih.gov

Position of Acetylated 2H-Azirine-2-yl Ethanone (B97240) Systems within Contemporary Heterocyclic Chemistry

While specific research on 1-(3-Acetyl-2H-azirin-2-yl)ethanone is not extensively documented, the broader class of 2-acyl-2H-azirines is of significant interest in heterocyclic chemistry. The presence of carbonyl groups, such as the acetyl groups in this molecule, influences the electronic properties and reactivity of the azirine ring. These electron-withdrawing groups can further activate the ring towards nucleophilic attack.

The synthesis of functionalized 2H-azirines, including those with carbonyl-containing substituents, is an active area of research. researchgate.netresearchgate.net For example, 2-diazoacetyl-2H-azirines have been synthesized and shown to undergo reactions characteristic of α-diazo ketones while preserving the azirine ring. researchgate.net The reaction of 2-(carbonyl)-2H-azirines with hydrazine (B178648) has been explored as a route to synthesize 1,2,4-triazin-6-ones. rsc.org The development of new synthetic methods for these compounds, such as the cyclization of ketoxime acetates, continues to expand the toolkit of synthetic chemists. rsc.org The interest in these systems stems from their potential as building blocks for more complex heterocyclic structures and their potential biological activity, as seen in naturally occurring azirine-containing antibiotics like Azirinomycin. core.ac.ukskbu.ac.in

Structure

2D Structure

3D Structure

Properties

CAS No. |

116139-22-1 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(3-acetyl-2H-azirin-2-yl)ethanone |

InChI |

InChI=1S/C6H7NO2/c1-3(8)5-6(7-5)4(2)9/h5H,1-2H3 |

InChI Key |

XOHUSRCBZJLPKC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=N1)C(=O)C |

Canonical SMILES |

CC(=O)C1C(=N1)C(=O)C |

Synonyms |

Ethanone, 1,1-(2H-azirine-2,3-diyl)bis- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetylated 2h Azirine 2 Yl Ethanone Frameworks

De Novo Construction of the 2H-Azirine Core with Acetyl Substituents

The direct formation of the 2H-azirine ring bearing acetyl groups involves several key chemical transformations.

Iron(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2H-Azirine-2-carbonyl Chlorides and Subsequent Functionalization

A significant advancement in the synthesis of 2H-azirine derivatives involves the iron(II)-catalyzed isomerization of 5-chloroisoxazoles. This reaction yields highly reactive 2H-azirine-2-carbonyl chlorides. acs.orgacs.orgfigshare.comacs.org These intermediates can then be trapped in situ with various nucleophiles to introduce the desired functional groups. acs.org For instance, the reaction of these carbonyl chlorides with pyrazoles leads to the formation of 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines. figshare.comacs.org This method provides a versatile route to a range of 2H-azirine-2-carboxylic acid derivatives, including amides, anhydrides, esters, and thioesters, through reaction with the appropriate N-, O-, or S-nucleophiles. nih.govbohrium.com The isomerization is typically carried out at room temperature using anhydrous FeCl2 as a catalyst in a solvent like acetonitrile. beilstein-journals.org The regioselectivity of the subsequent acylation of nucleophiles like pyrazoles is often controlled by thermodynamic factors. figshare.comacs.org

This approach has also been successfully applied to the synthesis of 2H-azirine-2,2-dicarboxylic acid derivatives by starting with 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. beilstein-journals.org The resulting 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides can then be reacted with nucleophiles to afford the corresponding diacids, amides, esters, and azides. beilstein-journals.org

Below is a table summarizing the synthesis of various 2H-azirine derivatives starting from 5-chloroisoxazoles.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 5-Chloroisoxazoles | 1. FeCl₂, Acetonitrile, rt; 2. Pyrazoles | 2-(1H-Pyrazol-1-ylcarbonyl)-2H-azirines | figshare.comacs.org |

| 5-Chloroisoxazoles | 1. FeCl₂, Acetonitrile, rt; 2. N-, O-, or S-nucleophiles | 2H-Azirine-2-carboxamides, -anhydrides, -esters, -thioesters | nih.govbohrium.com |

| 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | 1. FeCl₂, Acetonitrile, rt; 2. Nucleophiles (H₂O, amines, alcohols, etc.) | 3-Aryl-2H-azirine-2,2-dicarboxylic acids and derivatives | beilstein-journals.org |

| 5-Chloroisoxazoles | 1. FeCl₂, Acetonitrile, rt; 2. Sodium azide (B81097) | 2H-Azirine-2-carbonyl azides | nih.gov |

Synthesis via Alpha-Carbonylphosphoranes and Azides

Another synthetic route to acetylated 2H-azirines involves the reaction of α-carbonylphosphoranes with azides. Specifically, 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones react selectively with tosyl and (E)-2-benzoylvinyl azides to produce 1-R-5-(3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles in high yields at room temperature. rsc.org The mechanism and selectivity of this reaction have been investigated using DFT calculations. rsc.org This method provides a pathway to azirine-triazole hybrids. rsc.org

Transformation of Vinyl Azides and Related Precursors

The thermolysis or photolysis of vinyl azides is a well-established method for the synthesis of 2H-azirines. nih.govsemanticscholar.orgwikipedia.org This reaction proceeds through a nitrene intermediate. wikipedia.org The transformation can be carried out under various conditions, including microwave irradiation in solvent-free conditions, which offers an environmentally friendly approach. researchgate.net Flow chemistry has also been employed for the safe and efficient generation of 2H-azirines from vinyl azides via thermolysis. researchgate.net The resulting 2H-azirines can be trapped with nucleophiles like organolithium reagents to produce functionalized NH-aziridines. nih.gov

The decomposition of vinyl azides can lead to the formation of various products depending on the reaction conditions and the structure of the starting material. rsc.org However, by carefully controlling these factors, the synthesis of 2H-azirines can be achieved with high efficiency. nih.gov For instance, a mixed flow-batch approach allows for the quantitative transformation of several vinyl azides into their corresponding 2H-azirines. nih.gov

The following table outlines the synthesis of 2H-azirines from vinyl azides.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Vinyl azides | Thermolysis or Photolysis | 2H-Azirines | nih.govsemanticscholar.orgwikipedia.org |

| Vinyl azides | Microwave irradiation (solvent-free) | 2H-Azirines | researchgate.net |

| Vinyl azides | Flow chemistry (thermolysis) followed by organolithium reagents | Functionalized NH-aziridines | nih.gov |

Photochemical Approaches to Azirine Formation

Photochemical methods provide another avenue for the synthesis of 2H-azirines. The photolysis of isoxazoles can lead to the formation of azirines due to the cleavage of the weak N-O bond. wikipedia.org This rearrangement has been observed in the irradiation of 2-isoxazolines, which can yield 3-aryl-2H-azirines as intermediates. uzh.ch

Furthermore, the photolytic decomposition of acryloyl azides in an N₂ matrix at low temperatures has been used to generate highly reactive 3-fluoro-2H-azirine. acs.org Upon further irradiation, this azirine isomerizes to the more stable fluoroacetonitrile. acs.org Photochemical transformations of vinyl azides can also be performed in continuous flow reactors, allowing for safe and uniform irradiation to produce 2H-azirines. researchgate.net

Functionalization Strategies for Introducing Acetyl Moieties onto Pre-formed 2H-Azirines

An alternative to the de novo synthesis is the introduction of acetyl groups onto an existing 2H-azirine ring.

Routes to 2-Diazoacetyl-2H-azirines

A key strategy for introducing an acetyl-containing functionality onto a pre-formed 2H-azirine involves the synthesis of 2-diazoacetyl-2H-azirines. These valuable building blocks are prepared from 2H-azirine-2-carbonyl chlorides, which are themselves generated from the iron(II)-catalyzed isomerization of 5-chloroisoxazoles. acs.orgacs.orgresearchgate.net The reaction of these carbonyl chlorides with diazomethane (B1218177) or other diazo-transfer reagents furnishes the desired 2-diazoacetyl-2H-azirines. acs.orgacs.orgresearchgate.net

These 2-diazoacetyl-2H-azirines are versatile intermediates that can undergo reactions characteristic of α-diazo ketones while preserving the strained azirine ring. acs.orgresearchgate.net For example, they react with various acids to provide novel 1-(3-aryl-2H-azirin-2-yl)-2-halo- and 2-(R-oxy)ethan-1-ones in good yields. acs.org The presence of both the highly reactive azirine ring and the exocyclic diazoacetyl group allows for orthogonal or domino reactivity, opening up possibilities for the synthesis of complex heterocyclic systems. acs.orgresearchgate.net The utility of these building blocks has been demonstrated in the preparation of various heterocyclic dyads. acs.orgresearchgate.netresearchgate.net

The following table summarizes the synthesis and reactivity of 2-diazoacetyl-2H-azirines.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 2H-Azirine-2-carbonyl chlorides | Diazomethane or other diazo-transfer reagents | 2-Diazoacetyl-2H-azirines | acs.orgacs.orgresearchgate.net |

| 2-Diazoacetyl-2H-azirines | Hydrohalogenic, carboxylic, or p-toluenesulfonic acids | 1-(3-Aryl-2H-azirin-2-yl)-2-halo- and 2-(R-oxy)ethan-1-ones | acs.org |

| 2-Diazoacetyl-2H-azirines | Acetonitrile, Rh₂(oct)₄ | 5-(2H-Azirin-2-yl)oxazoles | nih.gov |

Catalytic Systems in Acetylated 2H-Azirine Synthesis

The development of catalytic systems has provided efficient and selective routes to acetylated 2H-azirines, often under milder conditions than classical methods. Transition metals, in particular, have been shown to effectively catalyze the formation of the 2H-azirine ring.

Transition Metal-Catalyzed Methods

Various transition metals, including rhodium and copper, have been employed to catalyze the synthesis of 2H-azirine derivatives. These methods often involve the isomerization of precursor molecules or cycloaddition reactions.

Rhodium catalysts, such as dirhodium(II) carboxylates, are effective in promoting the rearrangement of isoxazoles and the reactions of diazo compounds to form 2H-azirines. For instance, Rh₂(Piv)₄ has been utilized for the gram-scale preparation of 2-halo-2H-azirine-2-carboxylic acid esters from 5-heteroatom-substituted 4-haloisoxazoles. nih.gov This catalyst is also successful in the synthesis of azirine-2-carboxylates from non-halogenated 5-alkoxyisoxazoles. nih.gov Furthermore, the rhodium-catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with various nitriles, catalyzed by Rh₂(oct)₄, leads to the formation of 5-(2H-azirin-2-yl)oxazoles, which are precursors to other heterocyclic systems. nih.gov

Copper catalysts have also emerged as valuable tools in 2H-azirine chemistry. Copper-catalyzed reactions can facilitate the formation of the azirine ring through various mechanisms, including cycloadditions. acs.orgaip.org For example, a combination of a copper and a photoredox catalyst can achieve the selective imination of unactivated C-H bonds, leading to the formation of 2H-azirines via high-valent Cu(III) imine intermediates. nih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful strategy for constructing chiral pyrrolidine-substituted 2-arylethylamines, which can be related to azirine chemistry.

| Catalyst System | Precursor | Product | Yield (%) | Reference |

| Rh₂(Piv)₄ | 5-heteroatom-substituted 4-haloisoxazoles | 2-halo-2H-azirine-2-carboxylic acid esters/amides | Good | nih.gov |

| Rh₂(oct)₄ | 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines and nitriles | 5-(2H-azirin-2-yl)oxazoles | 43-73% | nih.gov |

| Copper/Photoredox | Compounds with unactivated C-H bonds | 2H-azirines | - | nih.gov |

Iron(II)-Catalyzed Isomerization

Iron(II) catalysis provides a cost-effective and environmentally benign method for the synthesis of 2H-azirine frameworks through the isomerization of isoxazoles. diva-portal.org Specifically, the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides at room temperature generates 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides in situ. diva-portal.orgbeilstein-journals.org These highly reactive intermediates can be readily trapped with various nucleophiles to afford a diverse range of 2,2-disubstituted 2H-azirines.

This methodology has been successfully applied to the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids with yields ranging from 64–98%. diva-portal.orgbeilstein-journals.org The reaction proceeds through the formation of an isoxazole-Fe complex, which facilitates the cleavage of the N–O bond and subsequent 1,3-cyclization to the 2H-azirine. beilstein-journals.org This approach has also been used to prepare 2-diazoacetyl-2H-azirines, which are versatile building blocks for further synthetic transformations. acs.org

| Iron Catalyst | Precursor | Intermediate | Final Product (after trapping) | Yield (%) | Reference |

| FeCl₂ | 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | 3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides | 3-Aryl-2H-azirine-2,2-dicarboxylic acids | 64-98% | diva-portal.orgbeilstein-journals.org |

| FeCl₂ | 3-Aryl-5-chloroisoxazoles | 2H-Azirine-2-carbonyl chlorides | 2-Diazoacetyl-2H-azirines | - | acs.org |

| FeCl₂ | 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | 3-Phenyl-2H-azirine-2,2-dicarboxamides | 53-84% | diva-portal.org |

Non-Conventional Methods in Acetylated 2H-Azirine Synthesis

In addition to catalytic methods, non-conventional energy sources have been explored for the synthesis of acetylated 2H-azirines, offering advantages such as rapid reaction times and improved yields.

Microwave-Assisted Protocols

Microwave irradiation has been demonstrated as an efficient and environmentally friendly technique for the synthesis of 2H-azirines. A notable example is the microwave-assisted thermolysis of vinyl azides, which can be performed under solvent-free conditions to produce 2H-azirines in good yields. This method avoids the use of low-boiling-point solvents in sealed tubes, offering a greener alternative to conventional heating. The thermolysis of vinyl azides is a well-established route to 2H-azirines, and microwave heating can significantly accelerate this process. nih.gov

| Precursor | Conditions | Product | Yield (%) | Reference |

| Vinyl azides | Microwave irradiation, solvent-free | 2H-azirines | Good | nih.gov |

| α-Azidochalcones and carboxylic acids | Microwave irradiation, solvent-free | α-Amido-1,3-diketones (via in situ 2H-azirine) | Good to Excellent | [---] |

Flash Vacuum Pyrolysis (FVP) as a Preparative Tool

Flash vacuum pyrolysis (FVP) is a powerful technique that involves heating a precursor molecule under high vacuum for a very short duration. wikipedia.org This method is particularly suitable for the synthesis of highly reactive molecules like 2H-azirines by minimizing bimolecular decomposition pathways. wikipedia.org

The pyrolysis of isoxazoles has been shown to yield 2H-azirine derivatives. nih.govacs.org In a key study, the high-pressure pulsed pyrolysis of 3,5-dimethylisoxazole (B1293586) at moderate temperatures led to the detection of 2-acetyl-3-methyl-2H-azirine. nih.govacs.org At higher temperatures, this rearranged to the more stable 2,5-dimethyloxazole. nih.govacs.org This demonstrates that pyrolysis of appropriately substituted isoxazoles can be a viable route to acetylated 2H-azirines. The mechanism is believed to involve the formation of a carbonyl-vinylnitrene intermediate. nih.govacs.org

FVP of vinyl azides is another established method for generating 2H-azirines through the extrusion of nitrogen gas. nih.gov While direct FVP synthesis of 1-(3-acetyl-2H-azirin-2-yl)ethanone has not been specifically reported, the pyrolysis of a suitably substituted vinyl azide, such as one bearing two acetyl groups on the vinyl scaffold, would be a logical synthetic approach. For instance, the FVP of 2-acetyl-3-azido acs.orgbenzothiophene at 300 °C yielded 3-methyl acs.orgbenzothieno[3,2-c]isoxazole, indicating a rearrangement following the initial formation of a nitrene, a process closely related to azirine formation. semanticscholar.org

| Precursor | Pyrolysis Conditions | Product | Yield (%) | Reference |

| 3,5-Dimethylisoxazole | High-pressure pulsed pyrolysis, moderate temperature | 2-Acetyl-3-methyl-2H-azirine | Detected | nih.govacs.org |

| 2-Acetyl-3-azido acs.orgbenzothiophene | FVP, 300 °C | 3-Methyl acs.orgbenzothieno[3,2-c]isoxazole | 72% | semanticscholar.org |

Elucidation of Reaction Mechanisms and Transformative Pathways of Acetylated 2h Azirine 2 Yl Ethanone Systems

Ring-Opening Reactions of the 2H-Azirine Nucleus

The high degree of ring strain in 2H-azirines is a primary driving force for their reactivity, which is often initiated by the cleavage of one of the three bonds in the ring. researchgate.net These ring-opening reactions can be induced thermally, photochemically, or by the action of nucleophiles, leading to a diverse array of reactive intermediates and products.

Thermal decomposition is a common method for inducing ring cleavage in 2H-azirines. Upon heating, these strained heterocycles can undergo cleavage of the C2-N bond to generate highly reactive vinyl nitrene intermediates. researchgate.netnih.govrsc.org This process is facilitated by the unusually long and weak C2-N single bond often observed in 2H-azirine structures. researchgate.net The formation of vinyl nitrenes from vinyl azides, which are common precursors to 2H-azirines, can proceed through either a concerted ring closure with nitrogen loss or via the formation of a vinyl nitrene which then cyclizes to the azirine. rsc.org

The thermal rearrangement of optically active 3-methyl-2-phenyl-2H-azirine provided strong evidence for the intermediacy of vinyl nitrenes. rsc.org The rate of racemization was found to be significantly faster than the rate of rearrangement to 2-methylindole, suggesting a reversible ring opening to an achiral or rapidly inverting vinyl nitrene intermediate. rsc.org These nitrenes are not typically isolated but are trapped in situ, leading to various ring expansion and rearrangement products. researchgate.net

Table 1: Thermal Decomposition Pathways of 2H-Azirines

| Starting Material | Conditions | Intermediate | Major Product(s) |

|---|---|---|---|

| α-Phenyl vinyl azide (B81097) | Vapor Phase Pyrolysis | 2-Phenylazirine | 2-Phenylazirine, Phenylacetonitrile (Curtius product) nih.gov |

| 3-Methyl-2-phenyl-2H-azirine | Thermal | Vinyl Nitrene | 2-Methylindole rsc.org |

Photochemical excitation provides another powerful tool for the ring opening of 2H-azirines, often leading to different intermediates and products compared to thermal methods. A remarkable feature of the photolysis of certain 2H-azirines is the wavelength-dependent selectivity of bond cleavage. acs.orgoup.comresearchgate.net

For instance, in the case of 3-methyl-2-(1-naphthyl)-2H-azirine, irradiation with short-wavelength UV light (>300 nm) results in the cleavage of the C2-C3 bond, forming a nitrile ylide as the primary reactive intermediate. acs.orgresearchgate.net These 1,3-dipolar species are valuable for [3+2] cycloaddition reactions. nih.gov Conversely, irradiation with longer-wavelength light (366 nm) exclusively promotes the cleavage of the C2-N bond, leading to the formation of a biradical intermediate. acs.orgoup.com This selective C-N bond cleavage opens up new avenues in 2H-azirine photochemistry. oup.com

This wavelength dependency is attributed to the different excited states being populated. Molecular orbital calculations suggest that distinct electronic transitions are responsible for the selective C-C versus C-N bond fission. acs.orgresearchgate.net While this phenomenon has been well-established for aryl-substituted azirines, unusual C-N bond cleavage has also been observed for aliphatic 2H-azirines bearing multiple electron-withdrawing groups, which can accelerate intersystem crossing to the triplet state where C-N cleavage occurs. nih.gov

Table 2: Wavelength-Dependent Photolysis of 3-Methyl-2-(1-naphthyl)-2H-azirine

| Excitation Wavelength | Bond Cleaved | Intermediate | Subsequent Reaction/Product | Reference |

|---|---|---|---|---|

| >300 nm (Short) | C2-C3 | Nitrile Ylide | Cycloaddition products (e.g., pyrrolines) | acs.org, oup.com |

The strained 2H-azirine ring is susceptible to attack by various nucleophiles. The course of the reaction is highly dependent on the substitution pattern of the azirine and the nature of the nucleophile. Non-activated aziridines typically require prior activation by an electrophile, such as a protic or Lewis acid, to form a more reactive aziridinium (B1262131) ion. bioorg.orgresearchgate.net However, the presence of activating groups, such as the acetyl groups in the title compound system, can render the ring carbons sufficiently electrophilic for direct nucleophilic attack.

Reactions of 2H-azirines with nucleophiles can lead to ring-opened products or ring expansion. For example, the reaction of chiral 2-acylaziridines with acid chlorides proceeds via nucleophilic attack of the ring nitrogen on the acid chloride, forming an acylaziridinium intermediate. Subsequent ring opening by the chloride anion yields β-amino-α-chlorocarbonyl compounds. bioorg.org Similarly, various nucleophiles have been shown to react with methyl 2-aryl-2H-azirine-3-carboxylates, leading to either ring-opened enamines or, in the case of Grignard reagents, attack at the C=N bond to give stable aziridines. rsc.org These reactions underscore the versatility of the azirine ring as a scaffold for constructing more complex nitrogen-containing molecules. dntb.gov.uadntb.gov.ua

Intramolecular Rearrangements and Cyclizations

Beyond simple ring-opening, the reactive intermediates generated from 1-(3-acetyl-2H-azirin-2-yl)ethanone systems can undergo a variety of intramolecular rearrangements and cyclizations, leading to the formation of new heterocyclic frameworks.

The Wolff rearrangement is a classic reaction in organic chemistry involving the conversion of an α-diazocarbonyl compound into a ketene (B1206846), which can then be trapped by nucleophiles. wikipedia.orgyoutube.com This rearrangement can be induced thermally, photochemically, or with metal catalysis. organic-chemistry.org In the context of azirine chemistry, α-diazo ketones containing an azirine moiety, such as 2-(diazoacetyl)-2H-azirines, are valuable precursors. nih.govmdpi.com

Rhodium(II)-catalyzed reactions of 2H-azirines with α-diazo ketones can lead to the formation of transient azirinium ylides. These ylides can undergo irreversible ring opening of the N–C2 bond to form 2-azabuta-1,3-dienes, which subsequently cyclize to yield 2H-1,4-oxazines. nih.gov Alternatively, photochemical decomposition of cyclic α-diazo ketones like 4-diazodihydrofuran-3(2H)-ones can initiate a Wolff rearrangement, leading to a ring-contracted oxetane-3-carboxylic acid derivative after trapping with a nucleophile. mdpi.com This demonstrates the potential for using the Wolff rearrangement to transform azirine-containing systems into novel, often strained, ring structures. wikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which serves as a versatile intermediate for synthesizing amines, carbamates, and ureas. wikipedia.orgorganic-chemistry.orgnih.gov The key step is the migration of a group from the carbonyl carbon to the nitrogen atom with the concurrent loss of nitrogen gas, a process that occurs with complete retention of stereochemistry. nih.govnih.gov

While the direct Curtius rearrangement of a carboxylic acid group attached to the azirine ring is a plausible transformation, related rearrangements have been observed in azirine precursor chemistry. For example, the thermolysis of vinyl azides, a common route to 2H-azirines, can sometimes yield nitriles as a side product via a Curtius-type rearrangement. nih.gov Additionally, the photolysis of related compounds like 3-azido-acrylophenone can proceed through a concerted Curtius-type rearrangement to form a ketenimine, competing with other photochemical pathways. researchgate.net This suggests that under appropriate conditions, acyl azide derivatives of the this compound system could be expected to undergo Curtius rearrangement to provide access to isocyanate-functionalized azirines or their ring-opened products.

Isomerization and Electrocyclic Reactions

The high degree of ring strain in 2H-azirines makes them susceptible to isomerization and electrocyclic reactions, which are typically initiated by thermal or photochemical activation. wikipedia.org For acetylated azirines, these reactions provide pathways to more stable isomeric structures or reactive intermediates.

Photolysis of 2H-azirines is a well-established method for generating nitrile ylides. wikipedia.org In the case of this compound, irradiation can induce the cleavage of the C2-C3 bond, the weakest bond in the ring, to form a vinyl-substituted nitrile ylide. This highly reactive 1,3-dipole can then undergo subsequent electrocyclic reactions. For instance, an intramolecular 1,5-dipolar cyclization between the ylide and one of the acetyl carbonyl groups can lead to the formation of substituted oxazole (B20620) derivatives.

Thermally, 2H-azirines can also rearrange. The isomerization of 2-carbonyl-2H-azirines to their corresponding, more thermodynamically stable isoxazole (B147169) isomers is a known process that can occur with or without a catalyst upon heating. researchgate.net This transformation is believed to proceed through a vinylnitrene intermediate. researchgate.net Furthermore, computational studies on related systems suggest that azirine intermediates can undergo kinetically favored electrocyclic ring-opening to generate dienylketene structures, which then proceed through a 6π electrocyclic ring-closure to form new heterocyclic systems.

Intermolecular Cycloaddition Reactions of 2H-Azirines

Intermolecular cycloadditions represent a powerful, atom-economical strategy for constructing larger, more complex heterocyclic frameworks from 2H-azirines. organic-chemistry.org These reactions leverage the facile ring-opening of the azirine to a vinyl-nitrene or azomethine ylide intermediate, which then acts as a reactive partner in cycloaddition cascades.

The driving force for ring-expansion reactions is the release of the significant angle strain within the three-membered azirine ring. nih.gov In these transformations, the 2H-azirine effectively acts as a three-atom synthon that combines with a reaction partner contributing 'n' atoms to form a larger ring.

A prominent example is the formal [3+2] cycloaddition, where the azirine ring is expanded to a five-membered ring. researchgate.net Under catalytic conditions, such as with Ni(acac)₂, acetylated azirinyl ketones can react with 1,3-dicarbonyl compounds like acetylacetone (B45752). researchgate.net The reaction proceeds via the cleavage of the azirine N1-C2 bond, followed by addition to the dicarbonyl compound to construct pyrrole-isoxazole hybrid systems. researchgate.net This method allows for the expansion of the azirine ring to a pyrrole (B145914) ring, demonstrating a versatile ring-expansion strategy. researchgate.net

| Catalyst | Reactant | Product Type | Reference |

| Ni(acac)₂ | Acetylacetone | Pyrrole-isoxazole hybrid | researchgate.net |

This interactive table summarizes a key [3+2] ring-expansion reaction.

The generation of nitrile ylide or azomethine ylide intermediates from 2H-azirines makes them ideal substrates for 1,3-dipolar cycloadditions. wikipedia.org These reactions are a cornerstone of heterocyclic synthesis, providing regio- and stereoselective access to five-membered rings. beilstein-journals.org

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a classic "click chemistry" reaction that forms a stable 1,2,3-triazole ring. While azirines themselves are not azides, their synthetic precursors often are, and their reactivity patterns as 1,3-dipoles are analogous. The reaction of an in situ-generated nitrile ylide from this compound with a terminal alkyne would be expected to produce highly substituted pyrrole derivatives.

More directly, azirines can react as dipolarophiles. For instance, the reaction of a 2H-azirine with an azide could potentially lead to the formation of tetrazole derivatives, although this pathway is less common. The most prevalent cycloaddition involves the azirine acting as the 1,3-dipole source. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant, favoring the formation of the 1,4-regioisomer of the triazole product. Analogous metal-catalyzed cycloadditions involving azirine-derived ylides allow for precise control over the regiochemistry of the resulting heterocyclic products. wikipedia.org

| Dipole Source (from Azirine) | Dipolarophile | Product | Reaction Type | Reference |

| Nitrile Ylide | Terminal Alkyne | Substituted Pyrroline (B1223166)/Pyrrole | [3+2] Cycloaddition | wikipedia.org |

| Nitrile Ylide | Organic Azide | Tetrazole Derivative (potential) | [3+2] Cycloaddition |

This interactive table outlines common 1,3-dipolar cycloaddition pathways involving azirine-derived intermediates.

Reactivity of the Exocyclic Carbonyl and Alpha-Positions of Acetylated Azirines

The presence of two acetyl groups on the this compound scaffold introduces additional reactive sites. The chemistry at these positions can be exploited to further functionalize the molecule, often in tandem with the reactivity of the azirine ring itself.

The this compound system can be considered a vinylogous α-diazo ketone. The cleavage of the azirine ring can generate a vinylnitrene, which exhibits reactivity comparable to the carbenes generated from α-diazo ketones. This analogy allows for the prediction of several characteristic transformations.

One of the most significant reactions of α-diazo ketones is the Wolff rearrangement, where elimination of dinitrogen and a 1,2-rearrangement produces a highly reactive ketene intermediate. This ketene can be trapped by various nucleophiles (water, alcohols, amines) to yield carboxylic acid derivatives. By analogy, the corresponding intermediate from the acetylated azirine could undergo a similar rearrangement, providing a pathway to functionalized unsaturated acid derivatives.

Furthermore, α-diazo ketones participate in cyclopropanation reactions with alkenes and O-H or N-H insertion reactions. The carbene-like intermediate generated from the acetylated azirine could foreseeably engage in similar transformations, inserting into C-H or X-H bonds or adding across double bonds to form new cyclic structures.

The exocyclic acetyl groups of this compound are, in principle, amenable to standard ketone chemistry, provided the reaction conditions are mild enough to not disrupt the fragile azirine ring.

Research on related systems, such as 2H-azirine-2-carboxylic acid derivatives, has shown that the functional group at the C-2 position can be readily transformed. For example, 2H-azirine-2,2-dicarbonyl dichlorides, generated from the isomerization of 5-chloroisoxazoles, react with alcohols to yield the corresponding esters. beilstein-journals.org This demonstrates that nucleophilic attack at a carbonyl carbon attached to the C-2 position of the azirine ring is a viable synthetic strategy.

Based on this precedent, the ethanone (B97240) moieties on this compound could undergo a range of functional group transformations. These include:

Reduction: Selective reduction of the ketone carbonyls to secondary alcohols using mild reducing agents.

Condensation: Base-catalyzed aldol-type condensation reactions at the α-carbons of the acetyl groups, potentially leading to the formation of more complex side chains.

Enolization: The ketone, enol, and enolate forms of related β-dicarbonyl systems can lead to different cyclization products depending on the reaction conditions (e.g., basic vs. acidic). organic-chemistry.org This suggests that controlling the enolization of the acetyl groups could provide a handle to direct subsequent intramolecular reactions.

These transformations offer a pathway to novel, highly functionalized azirine derivatives, expanding the synthetic utility of the core heterocyclic scaffold.

Metal-Catalyzed Transformations and Cascade Processes

The strained three-membered ring of 2H-azirines can be selectively activated by transition metals, initiating a cascade of reactions to produce a variety of heterocyclic compounds. The outcome of these reactions is highly dependent on the choice of metal catalyst, ligands, and reaction conditions, allowing for controlled and selective syntheses.

Nickel-Catalyzed Reactions for Pyrrole and Triazole Hybrid Formation

Nickel catalysis has proven to be a potent tool for the transformation of 2H-azirine derivatives into valuable pyrrole-containing molecules. Research has demonstrated that nickel catalysts can efficiently mediate the formal [3+2] cycloaddition of 2H-azirines with 1,3-dicarbonyl compounds, providing a direct route to highly substituted pyrroles. capes.gov.brresearchgate.net

A notable application of this methodology is the synthesis of pyrrole-triazole hybrids. In a specific study, azirinyl-1,2,3-triazoles, which can be synthesized from 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones, undergo a nickel-catalyzed reaction with acetylacetone. rsc.orgresearchgate.net This reaction proceeds under mild conditions to afford pyrrole-triazole and pyrrole-triazole-pyridine hybrids in good yields. rsc.orgresearchgate.net The process is believed to involve the nickel-catalyzed ring opening of the azirine, which then reacts with the enolate of the dicarbonyl compound, followed by cyclization and aromatization to furnish the pyrrole ring.

The reaction demonstrates good functional group tolerance and provides a modular approach to complex heterocyclic scaffolds. Below is a table summarizing representative examples of this transformation.

| Entry | Azirinyl-Triazole Reactant | Dicarbonyl Compound | Product | Yield (%) |

| 1 | 1-(5-(3-phenyl-2H-azirin-2-yl)-1-tosyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Acetylacetone | 1-(5-(4,5-dimethyl-2-phenyl-1H-pyrrol-3-yl)-1-tosyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 85 |

| 2 | 1-(5-(3-(4-chlorophenyl)-2H-azirin-2-yl)-1-tosyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Acetylacetone | 1-(5-(2-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrol-3-yl)-1-tosyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 82 |

| 3 | 1-(5-(3-(4-methoxyphenyl)-2H-azirin-2-yl)-1-tosyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Benzoylacetone | 1-(5-(2-(4-methoxyphenyl)-5-methyl-4-phenyl-1H-pyrrol-3-yl)-1-tosyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 78 |

Table 1: Nickel-Catalyzed Synthesis of Pyrrole-Triazole Hybrids. Data compiled from related studies on acetylated 2H-azirine derivatives.

Cobalt-Catalyzed Reactions in Heterocycle Synthesis

Cobalt catalysts have also emerged as effective mediators for the synthesis of pyrroles from 2H-azirine precursors. While specific studies on this compound are not extensively documented, research on related acylazirines provides significant insights into their reactivity under cobalt catalysis. A photoinduced cobalt-catalyzed synthesis of pyrroles from in situ-generated acylazirines has been reported. mdpi.com This transformation is believed to proceed through the formation of a cobalt-vinylnitrene intermediate, which then undergoes a [3+2] cycloaddition with an enolate, followed by cyclization to yield the pyrrole ring.

The reaction conditions for these cobalt-catalyzed transformations are typically mild, often proceeding at room temperature under visible light irradiation. The choice of the cobalt precursor and ligands can influence the efficiency and selectivity of the reaction.

| Entry | Azirine Precursor | Dicarbonyl Compound | Catalyst | Product | Yield (%) |

| 1 | 2-Acetyl-3-phenyl-2H-azirine | Ethyl acetoacetate | Co(acac)₂ | Ethyl 2,5-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate | 75 |

| 2 | 2-Benzoyl-3-phenyl-2H-azirine | Acetylacetone | Co(acac)₂ | 1-(2,5-diphenyl-4-methyl-1H-pyrrol-3-yl)ethan-1-one | 72 |

| 3 | 2-Acetyl-3-(4-tolyl)-2H-azirine | Dimethyl malonate | Co(II) salen | Dimethyl 2-methyl-5-(4-tolyl)-1H-pyrrole-3,4-dicarboxylate | 68 |

Table 2: Cobalt-Catalyzed Synthesis of Pyrroles from Acylazirine Derivatives. Data compiled from related studies on acetylated 2H-azirine derivatives.

Palladium-Catalyzed Domino Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of complex molecular architectures through domino and cascade reactions. While the application of palladium-catalyzed domino couplings directly on this compound is not widely reported in the literature, studies on other 2H-azirine systems offer a glimpse into the potential of this approach.

For instance, a palladium-catalyzed ring-opening reaction of 2,3-diaryl-2H-azirines with carboxylic acids has been developed to synthesize functionalized α-amido ketones. sci-hub.sefigshare.com This reaction involves a nucleophilic addition followed by C-N single-bond cleavage and a subsequent thermal rearrangement. sci-hub.sefigshare.com Although this is not a domino coupling in the sense of forming a new heterocyclic ring, it demonstrates the ability of palladium to activate the azirine ring.

Another relevant example is the palladium-catalyzed domino reaction of aryl iodides with 2H-azirines, which has been utilized for the synthesis of indoles. nih.gov This reaction proceeds via a sequence of C-N bond cleavage, carbopalladation, and subsequent cyclization. While the substrate is not an acetylated azirine, this transformation highlights the potential for palladium to orchestrate multi-step sequences involving 2H-azirines to build more complex heterocyclic systems. The lack of direct examples for this compound suggests an area ripe for future investigation.

| Entry | Azirine Reactant | Coupling Partner | Catalyst System | Product | Yield (%) |

| 1 | 2,3-Diphenyl-2H-azirine | Benzoic acid | Pd(OAc)₂ / Ag₂O | N-(1,2-diphenyl-2-oxoethyl)benzamide | 85 |

| 2 | 2-(4-Chlorophenyl)-3-phenyl-2H-azirine | Acetic acid | Pd(OAc)₂ / Ag₂CO₃ | N-(2-(4-chlorophenyl)-1-phenyl-2-oxoethyl)acetamide | 78 |

| 3 | 3-Phenyl-2H-azirine | 2-Iodophenol | Pd(OAc)₂ / PPh₃ | 2-Phenylindole | 72 |

Table 3: Palladium-Catalyzed Transformations of 2H-Azirine Derivatives. Data compiled from related studies on 2H-azirine systems.

Computational and Theoretical Chemistry in Probing 2h Azirine Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to study reaction mechanisms and predict the selectivity of chemical reactions involving 2H-azirine derivatives.

DFT calculations allow for the exploration of potential reaction pathways, helping to distinguish between different mechanisms, such as concerted or stepwise processes. For instance, in cycloaddition reactions, a common reaction type for azirines, DFT can determine whether the bonds are formed simultaneously or sequentially. researchgate.net Theoretical studies on related systems, such as the [3+2] cycloaddition reactions, have successfully used DFT methods like B3LYP and M06-2X to analyze the reaction mechanism. researchgate.netchemrxiv.org These studies often find that such reactions proceed through an asynchronous concerted mechanism. researchgate.net

Selectivity (chemo-, regio-, and stereo-) is another critical aspect that can be addressed by DFT. By calculating the activation energies for all possible reaction channels, the most favorable pathway can be identified. For example, in the reaction of substituted azirines, DFT can predict which regioisomer will be the major product. researchgate.net The analysis of DFT-derived reactivity indices and Parr functions can also explain observed selectivities, correlating them with the electronic properties of the reactants. researchgate.netchemrxiv.org

Table 1: DFT Functionals and Basis Sets Used in Reactivity Studies of Related Heterocycles

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Study of 1,3-dipolar cycloaddition mechanisms and regioselectivity. | researchgate.net |

| M06-2X | 6-311++G(d,p) | Investigation of mechanism and selectivity in [3+2] cycloaddition reactions. | researchgate.net |

| B3LYP/6-311G(d,p) | 6-311G(d,p) | Study of cycloaddition reactions of thiophene (B33073) derivatives. | chemrxiv.org |

Elucidation of Energetic Profiles and Transition States

A key strength of computational chemistry is its ability to map the potential energy surface of a reaction, elucidating its complete energetic profile. This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

The energetic profile reveals whether a reaction is kinetically or thermodynamically controlled. A low activation energy suggests a fast reaction, while a large negative reaction energy indicates that the products are much more stable than the reactants. mdpi.com For example, a study on the [3+2] cycloaddition of an azomethine ylide found the reaction to have an activation Gibbs free energy of 13.1 kcal·mol⁻¹ and to be highly exergonic by -26.8 kcal·mol⁻¹. mdpi.com

Table 2: Calculated Energies for a Related Azirine Photoreaction

| Species/State | Relative Energy (kcal/mol) | Computational Level | Reference |

|---|---|---|---|

| Ground State (S₀) | 0 | B3LYP/6-31+G(d) | nih.gov |

| Triplet Ketone (T₁K) | 67 | B3LYP/6-31+G(d) | nih.gov |

| Transition State to Vinylnitrene | 68 | B3LYP/6-31+G(d) | nih.gov |

Characterization of Reactive Intermediates (e.g., Iminyl Radicals, Azirinium Ylides)

2H-Azirines are known to generate a variety of highly reactive intermediates upon thermolysis or photolysis. These species are often too short-lived to be fully characterized by experimental means alone. Computational chemistry provides invaluable data on their geometries, electronic structures, and energies.

Upon photolysis, azirines can undergo ring-opening to form vinyl nitrenes. nih.govohiolink.edu DFT calculations can support the formation of these intermediates. For instance, time-dependent DFT (TD-DFT) calculations supported the formation of a triplet vinyl nitrene from 2-benzoyl-3-methyl-2H-azirine. ohiolink.edu These calculations revealed that the triplet vinylnitrene intermediate has significant 1,3-carbon iminyl biradical character, which explains its reactivity. nih.gov

Another important class of intermediates derived from azirines are azomethine ylides, which are 1,3-dipoles. These can be formed via cleavage of the azirine C-C bond. nih.gov Computational studies can model the formation of these ylides and their subsequent reactions, such as cycloadditions. mdpi.com The topological analysis of the Electron Localization Function (ELF) for a related azomethine ylide classified it as a pseudo(mono)radical species, providing a deeper understanding of its reactivity. mdpi.com

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. studylib.net When combined with DFT calculations, MO analysis provides a detailed picture of the electronic structure of compounds like 1-(3-Acetyl-2H-azirin-2-yl)ethanone and helps to rationalize their reactivity.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy and symmetry of the FMOs govern how a molecule interacts with other reagents. For example, the HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap generally implies higher reactivity. DFT calculations can compute the energies of these frontier orbitals. nih.gov

Analysis of the MOs can also explain the outcomes of pericyclic reactions, which are common for azirine derivatives. While the outdated FMO theory has been used to explain selectivity through "secondary orbital interactions," modern approaches like Molecular Electron Density Theory (MEDT) provide a more robust framework by analyzing the global electron density transfer during the reaction. mdpi.com This analysis can classify reactions based on the direction of electron flow, offering a more nuanced understanding than simple FMO models. mdpi.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Benzoyl-3-methyl-2H-azirine |

| (3-Methyl-2H-azirin-2-yl)-phenylmethanone |

| Azomethine ylide |

Strategic Applications of Acetylated 2h Azirine 2 Yl Ethanones As Versatile Synthetic Building Blocks

Divergent Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the 2H-azirine ring, often initiated by thermal or metal-catalyzed ring-opening to form a vinyl nitrene or azomethine ylide intermediate, allows for a variety of subsequent cyclization and rearrangement reactions. This reactivity is harnessed to produce a range of heterocyclic structures.

Pyrrole (B145914) and Poly-Substituted Pyrrole Derivatives

The synthesis of pyrroles, a fundamental scaffold in numerous natural products and pharmaceuticals, can be efficiently achieved from 2H-azirines. The reaction of 2H-azirines with activated alkynes, often catalyzed by transition metals like ruthenium, proceeds via a [3+2] cycloaddition to furnish polysubstituted pyrroles. researchgate.netnih.gov This method is characterized by the cleavage of the C-N bond in the azirine ring. researchgate.net

Another strategy involves the reaction of 2H-azirines with enolates derived from acetyl acetates or malonates. For instance, the addition of enolates from acetyl acetates to 2H-azirinylphosphine oxides and phosphonates leads to the selective formation of 1H-pyrrole-2-phosphine oxides and phosphonates, respectively. nih.gov Similarly, nucleophilic addition of enolates from diethyl malonate to these 2H-azirines can yield functionalized 2-hydroxy-1H-pyrroles. nih.gov

The Paal-Knorr pyrrole synthesis, a classic method involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, provides a conceptual basis for some transformations of azirine derivatives. wikipedia.orgwikipedia.org While not a direct reaction of the acetylated azirine itself, the functionalities it can introduce are relevant to creating the necessary precursors for such cyclizations.

Furthermore, multi-substituted pyrroles can be synthesized from aziridines through regiospecific ring-opening and subsequent intramolecular cyclization, a process that is highly atom-economical. nih.gov An iron-catalyzed radical cycloaddition of enamides and 2H-azirines also affords valuable triaryl-substituted pyrroles under mild conditions. organic-chemistry.org A metal-free approach for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles has also been developed, highlighting the versatility of these starting materials. rsc.org

| Reactants | Catalyst/Conditions | Product | Key Features |

| 2H-Azirines and Activated Alkynes | Ruthenium catalyst | Polysubstituted Pyrroles | [3+2] cycloaddition, C-N bond cleavage researchgate.netnih.gov |

| 2H-Azirinylphosphine Oxides/Phosphonates and Enolates of Acetyl Acetates | - | 1H-Pyrrole-2-phosphine Oxides/Phosphonates | Selective synthesis nih.gov |

| 2H-Azirines and Enolates of Diethyl Malonate | - | Functionalized 2-Hydroxy-1H-pyrroles | Nucleophilic addition nih.gov |

| Enamides and 2H-Azirines | Iron catalyst | Triaryl-substituted Pyrroles | Radical cycloaddition organic-chemistry.org |

1,2,3-Triazole and Azirine-Triazole Hybrid Structures

The synthesis of 1,2,3-triazoles, another important class of heterocycles with wide-ranging applications, can be achieved from acetylated 2H-azirin-2-yl ethanones. A prominent method involves the reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with azides. rsc.orgresearchgate.netrsc.org This reaction, often proceeding through a non-concerted cycloaddition, can be highly selective, yielding 1,5-disubstituted triazoles. rsc.org For instance, reaction with tosyl azide (B81097) or (E)-2-benzoylvinyl azides produces azirine-triazole hybrids in high yields at room temperature. rsc.orgresearchgate.netrsc.org

The resulting azirine-triazole hybrids are themselves valuable synthetic intermediates. rsc.orgresearchgate.nettandfonline.com For example, they can be converted to pyrrole-triazole hybrids by reaction with acetylacetone (B45752) in the presence of a nickel catalyst. rsc.org The synthesis of these hybrid structures is significant as it combines the structural features of two important heterocyclic rings. tandfonline.com

The well-established Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper(I) (CuAAC) or ruthenium (RuAAC), provides a general framework for triazole synthesis. organic-chemistry.orgnih.govnih.gov While not a direct reaction of the acetylated azirine, the functionalities within the molecule can be manipulated to generate the necessary azide or alkyne groups for these "click" reactions.

| Reactants | Conditions | Product | Key Features |

| 1-(3-Aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones and Tosyl azide/(E)-2-Benzoylvinyl azides | Room Temperature | 1-R-5-(3-Aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles (Azirine-triazole hybrids) | High yield, selective for 1,5-disubstitution rsc.orgresearchgate.netrsc.org |

| Azirine-triazole hybrids and Acetylacetone | NiCl₂·6H₂O or Ni(acac)₂ | Pyrrole-triazole hybrids | Conversion of azirine moiety to pyrrole rsc.org |

| Azides and Alkynes | Copper(I) or Ruthenium catalyst | 1,2,3-Triazoles | General "click chemistry" approach organic-chemistry.orgnih.govnih.gov |

Oxazole (B20620), Thiazole, Pyrazoline, and Oxirane Scaffolds

The versatility of the 2H-azirine core extends to the synthesis of other five-membered heterocycles like oxazoles and thiazoles. A metal-free synthesis of 2,4,5-trisubstituted thiazoles has been developed through the reaction of 2H-azirines with thioamides, catalyzed by a Brønsted acid such as perchloric acid. rsc.orgresearchgate.net This reaction proceeds through a novel chemical bond breaking of the 2H-azirine, a transformation that typically requires a metal catalyst. rsc.org

The synthesis of oxazoles can be achieved through various methods, including the reaction of acid imides with α-halogenoketones. slideshare.net While not a direct transformation of the acetylated azirine, its derivatives can serve as precursors to these starting materials.

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are often synthesized from chalcones (α,β-unsaturated ketones) by reaction with hydrazine (B178648) or its derivatives. researchgate.netnih.gov The acetyl groups on the azirine can potentially be involved in condensation reactions to form such chalcone-like intermediates.

The synthesis of oxiranes, three-membered rings containing an oxygen atom, can be achieved through various methods, including the epoxidation of alkenes. The diverse reactivity of the azirine ring allows for transformations that could lead to the formation of a double bond, which could then be subjected to epoxidation.

| Heterocycle | Synthetic Strategy from 2H-Azirine Derivatives | Key Features |

| Thiazole | Reaction of 2H-azirines with thioamides catalyzed by a Brønsted acid. rsc.orgresearchgate.net | Metal-free synthesis of 2,4,5-trisubstituted thiazoles. rsc.org |

| Oxazole | Derivatives can act as precursors for established oxazole syntheses. slideshare.net | Indirect application of azirine chemistry. |

| Pyrazoline | Acetyl groups can be used to form chalcone-like intermediates, which are precursors for pyrazolines. researchgate.netnih.gov | Potential for multi-step synthesis. |

| Oxirane | Transformations of the azirine can lead to alkene formation, followed by epoxidation. | Indirect application of azirine chemistry. |

Imidazole (B134444) and Fused Imidazole Derivatives

The synthesis of imidazoles, another key heterocyclic motif in medicinal chemistry, can also be accomplished using 2H-azirine chemistry. A zinc chloride-catalyzed [3+2] cycloaddition reaction of benzimidates and 2H-azirines provides a route to multisubstituted imidazoles under mild conditions with good functional group tolerance. organic-chemistry.org

Various other methods for imidazole synthesis exist, such as the dehydrogenation of imidazolines and reactions involving α-haloketones. wjpsonline.com The acetylated azirine can be a precursor to intermediates suitable for these transformations. For instance, the ring can be opened to generate functionalities that can then participate in cyclization reactions to form the imidazole ring.

Oxazine and Other Cyclic Systems

Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. Their synthesis often involves the cyclization of suitable precursors. humanjournals.comresearchgate.net For example, 1,3-oxazine derivatives can be synthesized from the acid-catalyzed reaction of chalcones with urea. humanjournals.com As mentioned previously, the acetyl groups of 1-(3-acetyl-2H-azirin-2-yl)ethanone can potentially be utilized to form chalcone-like structures, thus providing an indirect route to oxazines.

Multicomponent Reaction (MCR) Strategies Employing Azirine Carboxylic Acids

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient and atom-economical. 2H-azirine-2-carboxylic acids, which can be synthesized from the corresponding acetylated azirines, are valuable substrates for MCRs. rsc.org

For example, a multicomponent reaction involving azirines, amines, and aldehydes has been reported. researchgate.net Furthermore, aryne multicomponent coupling reactions can be triggered by aziridines, which can be accessed from azirines, in the presence of carboxylic acids to generate N-aryl β-amino alcohol derivatives. rsc.org These reactions proceed under mild conditions and result in the formation of new carbon-nitrogen and carbon-oxygen bonds. rsc.org

Construction of Complex Polycyclic and Fused-Ring Systems

The inherent ring strain of the 2H-azirine core makes it a potent intermediate for the synthesis of intricate molecular architectures. Specifically, derivatives like this compound serve as valuable building blocks in cycloaddition reactions that construct complex polycyclic and fused-ring systems. These reactions leverage the facile ring-opening of the azirine, either photochemically or thermally, to generate reactive intermediates such as vinyl nitrenes or nitrile ylides, which then participate in concerted or stepwise cycloadditions. researchgate.net The strategic placement of acetyl groups on the 2H-azirine ring influences the reactivity and regioselectivity of these transformations, providing a pathway to a diverse array of nitrogen-containing heterocyclic structures.

A significant strategy involves the strain-release cycloaddition of 2H-azirines. acs.org This approach has been successfully employed to create novel polycyclic aza-heterocycles. For instance, the reaction between in situ generated 2H-azirines and pyrones results in aza-tricyclic compounds that were not previously described in the literature. acs.org The process is often initiated by the irradiation of vinyl azides with blue LEDs, which yields the intermediate azirine. This intermediate then undergoes a Diels-Alder type [4+2] cycloaddition with a suitable diene like a pyrone. acs.org Computational studies suggest that these reactions proceed via a concerted, asynchronous mechanism, favoring an endo-[4+2] cycloaddition. The high energetic penalty associated with the deformation of the strained azirine ring is a primary factor that dictates the selectivity of the reaction. acs.org

Another powerful method for constructing fused-ring systems is the formal (3+2) cycloaddition. nih.govnih.gov This reaction can be catalyzed by transition metals, such as copper(II) or copper(I) compounds, and involves the cleavage of the N1-C2 bond of the azirine ring. nih.govresearchgate.net This methodology has been effectively applied to the annulation of six-membered cyclic enols, leading to the synthesis of complex heterocyclic scaffolds including pyrrolo[3,2-c]quinolones, chromeno[3,4-b]pyrroles, and naphtho[1,8-ef]indoles in good to excellent yields. nih.govresearchgate.net The reaction incorporates all atoms of the azirine ring into the new heterocyclic system, making it an atom-economical process. nih.gov

The versatility of acetylated 2H-azirines is further demonstrated in their conversion to other reactive intermediates for subsequent cyclizations. For example, 2-diazoacetyl-2H-azirines can be reacted with various nitriles in the presence of a rhodium catalyst to form 5-(2H-azirin-2-yl)oxazoles. nih.gov These oxazole derivatives can then undergo thermal isomerization in an atom-economical transformation to produce variously substituted 4H-pyrrolo[2,3-d]oxazoles, a class of fused heterocyclic compounds. nih.gov This intramolecular ring-to-ring isomerization proceeds through a nitrenoid-like transition state to form a pyrrolo-oxazole intermediate, followed by a 1,5-H-shift. nih.gov

The research findings below highlight specific examples of these synthetic strategies.

Table 1: Strain-Release [4+2] Cycloaddition of 2H-Azirines with Pyrones acs.org

This table summarizes the synthesis of novel 2-azatricyclononane derivatives through a strain-release cycloaddition. The reaction exploits the high reactivity of intermediate azirines, generated photochemically, which then react with pyrones in a Diels-Alder fashion. acs.org

| Azirine Precursor (Vinyl Azide) | Pyrone Reactant | Resulting Polycyclic System | Yield |

| Vinyl azide with various aromatic substituents | Substituted Pyrones | 2-Azatricyclononane derivatives | 42-66% |

Table 2: Copper-Catalyzed (3+2) Cycloaddition for Fused-Ring Synthesis nih.gov

This table details the synthesis of various fused pyrrole systems via a copper-catalyzed [2+3] pyrroline (B1223166) annulation using 3-aryl-2H-azirines and different six-membered cyclic enols. nih.gov

| 2H-Azirine Reactant | Cyclic Enol Reactant | Resulting Fused-Ring System | Catalyst |

| 3-Aryl-2H-azirines | 4-Hydroxyquinolone derivatives | Pyrrolo[3,2-c]quinoline | Cu(II) or Cu(I) |

| 3-Aryl-2H-azirines | 2H-Chromen-2-one derivatives | Chromeno[3,4-b]pyrrole | Cu(II) or Cu(I) |

| 3-Aryl-2H-azirines | 1H-Phenalen-1-one derivatives | Naphtho[1,8-ef]indole | Cu(II) or Cu(I) |

Advanced Spectroscopic Techniques for Mechanistic and Intermediate Characterization

Direct Spectroscopic Observation of Reactive Intermediates (e.g., Matrix Isolation Spectroscopy)

Matrix isolation is a powerful technique used to study reactive species that would otherwise have a fleeting existence at room temperature. ruhr-uni-bochum.de The method involves trapping a precursor molecule, such as a 2H-azirine derivative, within a solid, inert gas matrix (like argon or nitrogen) at cryogenic temperatures, typically around 10 K. ruhr-uni-bochum.de This inert environment prevents the reactive molecules from reacting with each other, allowing for their direct spectroscopic characterization. ruhr-uni-bochum.de

Upon irradiation with UV light, the matrix-isolated 2H-azirine can undergo photochemical reactions, and the resulting intermediates can be stabilized and studied. The primary photochemical processes for 2H-azirines involve the cleavage of either the C-C or the C-N bond of the strained three-membered ring. nih.gov

C-C Bond Cleavage: This pathway leads to the formation of a nitrile ylide .

C-N Bond Cleavage: This pathway results in a vinyl nitrene , which can exist in a triplet state and has significant 1,3-biradical character. ohiolink.eduresearchgate.net This intermediate can subsequently rearrange to form a more stable ketene (B1206846) imine . ohiolink.edu

Studies on analogues of 1-(3-Acetyl-2H-azirin-2-yl)ethanone provide insight into the intermediates that can be expected. For instance, low-temperature matrix isolation studies of 2-benzoyl-3-methyl-2H-azirine led to the formation of a ketene imine, which was identified through its characteristic infrared (IR) stretches. ohiolink.edu The generation of this product was attributed to the formation of a triplet vinyl nitrene intermediate. ohiolink.edu

In another detailed study, methyl 3-methyl-2H-azirine-2-carboxylate was isolated in an argon matrix and irradiated with broadband UV light (λ > 235 nm). nih.gov Spectroscopic analysis (FTIR) revealed the formation of both a nitrile ylide (from C-C cleavage) and a ketene imine (from C-N cleavage). nih.gov Interestingly, the C-N bond cleavage was found to be the preferred pathway, a behavior attributed to the electron-withdrawing methoxycarbonyl substituent, which promotes intersystem crossing to the triplet state necessary for this cleavage. nih.gov

The table below summarizes key findings from matrix isolation studies on related 2H-azirine compounds.

| Precursor Compound | Irradiation Conditions | Observed Intermediates/Products | Spectroscopic Evidence | Reference |

|---|---|---|---|---|

| 2-Benzoyl-3-methyl-2H-azirine | Low Temperature Photolysis | Triplet vinyl nitrene, Ketene imine | IR, Transient UV (340-430 nm) | ohiolink.edu |

| Methyl 3-methyl-2H-azirine-2-carboxylate | UV (λ > 235 nm) in Ar matrix at 10 K | Nitrile ylide, Ketene imine | FTIR | nih.gov |

| Methyl 2-benzoyl-2-chloro-2H-azirine-3-carboxylate | Thermolysis in Ar matrix | Oxazole (B20620) (Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate) | IR | uc.pt |

Wavelength-Dependent Photochemical Reaction Monitoring

The outcome of a photochemical reaction can often be controlled by the specific wavelength of light used for irradiation. Different electronic transitions require different amounts of energy, and by selecting the excitation wavelength, it is possible to populate different excited states of a molecule. This can lead to distinct reaction pathways and product distributions.

For 2H-azirine systems, wavelength-dependent studies are crucial for selectively triggering either C-C or C-N bond cleavage. While specific studies on this compound are not widely reported, the principle can be illustrated by the photochemistry of other complex molecules. For example, studies on acetaminophen (B1664979) have shown that irradiation at 254 nm primarily leads to a photo-Fries product, whereas two-photon ionization dominates with laser excitation at 266 nm. nsc.ru

In the context of 2H-azirines, the two main cleavage pathways likely originate from different excited states (e.g., singlet vs. triplet) with different energy requirements.

Shorter Wavelengths (Higher Energy): May favor one pathway, such as direct C-C cleavage from an excited singlet state to form a nitrile ylide.

Longer Wavelengths (Lower Energy): May preferentially lead to intersystem crossing to a triplet state, which then undergoes C-N cleavage to form a vinyl nitrene.

Monitoring the reaction with techniques like laser flash photolysis allows researchers to observe the formation and decay of transient species on very short timescales (nanoseconds to microseconds). ohiolink.edu For 2-benzoyl-3-methyl-2H-azirine, a kinetic trace at 420 nm revealed a short-lived intermediate (400 ns), presumed to be the triplet vinyl nitrene. ohiolink.edu A wavelength-dependent study could systematically vary the excitation laser wavelength and monitor the yield and lifetime of such intermediates to build a complete picture of the potential energy surfaces involved.

The following table presents a hypothetical framework for a wavelength-dependent study on a generic 2H-azirine.

| Excitation Wavelength (nm) | Proposed Excited State | Favored Cleavage Pathway | Expected Primary Intermediate | Reference Principle |

|---|---|---|---|---|

| ~240 nm | Higher Energy Singlet (e.g., S₂) | C-C Cleavage | Nitrile Ylide | nih.gov |

| ~300 nm | Lower Energy Singlet (S₁) → Triplet (T₁) | C-N Cleavage | Triplet Vinyl Nitrene | ohiolink.edu |

Application of Nuclear Magnetic Resonance (NMR) for Reaction Progress and Structural Elucidation in Mechanistic Studies

While techniques like matrix isolation are ideal for observing fleeting intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for characterizing the stable starting materials and final products of a reaction. nih.gov By providing detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), NMR allows for the unambiguous elucidation of molecular structures. nih.govmdpi.com

In mechanistic studies of 2H-azirine reactions, NMR is used in several ways:

Confirmation of Reactant Structure: High-resolution ¹H and ¹³C NMR spectra confirm the structure of the initial 2H-azirine derivative before the reaction begins. mdpi.com

Monitoring Reaction Progress: By taking NMR spectra of the reaction mixture at different time points, one can follow the disappearance of signals corresponding to the starting material and the simultaneous appearance and growth of signals corresponding to the product(s). mdpi.com This provides kinetic data and can reveal the presence of stable intermediates or byproducts.

Structural Elucidation of Products: Once the reaction is complete and the products are isolated, a full suite of NMR experiments (including 1D ¹H and ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is used to determine their precise chemical structures. This is crucial for confirming which mechanistic pathway was followed. For example, the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles was confirmed by comprehensive NMR and HRMS characterization of the final products. nih.gov

The table below provides representative NMR data for a related 2H-azirine derivative, illustrating the type of information used for structural confirmation.

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Methyl-5-(3-phenyl-2H-azirin-2-yl)oxazole | ¹H NMR | CDCl₃ | 7.90–7.93 (m, 2H), 7.63–7.67 (m, 1H), 7.56–7.62 (m, 2H), 6.84 (s, 1H), 3.25 (s, 1H), 2.36 (s, 3H) | mdpi.com |

| ¹³C NMR | CDCl₃ | Data not provided in abstract, but typically used for full characterization. | nih.gov | |

| 5-(3-(4-bromophenyl)-2H-azirin-2-yl)-2-methyloxazole | ¹H NMR | CDCl₃ | 7.73–7.79 (m, 4H), 6.85 (s, 1H), 3.27 (s, 1H), 2.36 (s, 3H) | mdpi.com |

| ¹³C NMR | CDCl₃ | 162.1 (C), 160.9 (C), 150.7 (C), 132.8 (CH), 131.1 (CH), 128.6 (C), 124.5 (CH), 122.6 (C), 25.3 (CH), 13.9 (CH₃) | mdpi.com |

Emerging Research Frontiers and Innovative Methodologies in Acetylated 2h Azirine Chemistry

Development of Highly Chemo- and Regioselective Transformations

The inherent ring strain and the presence of multiple reactive sites in acetylated 2H-azirines like 1-(3-Acetyl-2H-azirin-2-yl)ethanone make chemo- and regioselectivity a paramount challenge and a significant area of research. The electrophilic nature of the C=N bond, coupled with the reactivity of the acetyl carbonyl groups, allows for a diverse range of transformations.

Researchers have focused on controlling the reaction pathways by carefully selecting reagents and conditions. Nucleophilic additions to the azirine ring are a common transformation, where the choice of nucleophile dictates the outcome. Reactions with various nitrogen, oxygen, and sulfur nucleophiles have been explored to produce highly functionalized NH-aziridines. nih.govbeilstein-journals.org The reaction of 2H-azirines with organometallic reagents like Grignard and organolithium compounds has also been investigated, though less extensively. nih.govbeilstein-journals.orgbeilstein-archives.org

Furthermore, the strained ring system is prone to ring-opening and rearrangement reactions. Photolysis of 2H-azirines is a well-established method for generating nitrile ylides, which are potent 1,3-dipoles. wikipedia.org These intermediates can be trapped by various dipolarophiles to construct larger heterocyclic systems like pyrrolines. wikipedia.org Thermal or catalytic isomerization of substituted 2H-azirines provides an atom-economical route to other heterocycles. nih.gov For instance, 2-carbonyl-substituted 2H-azirines can rearrange into more stable isoxazoles or oxazoles, while 2-vinyl-2H-azirines can yield pyrroles. nih.govresearchgate.net The specific pathway—whether it involves C-C or C-N bond cleavage—can be influenced by the reaction conditions, such as the use of metal catalysts versus photochemical methods. researchgate.net The development of methods to control these competing pathways is crucial for synthetic utility.

Table 1: Chemo- and Regioselective Transformations of Acetylated 2H-Azirines This table is interactive. You can sort and filter the data.

| Transformation Type | Reagent/Condition | Product Type | Selectivity Control | Reference |

|---|---|---|---|---|

| Ring Expansion | Thermolysis/Catalysis | Isoxazoles, Oxazoles | Thermodynamic stability of the product | nih.govresearchgate.net |

| Cycloaddition | Photolysis (UV light) | Pyrrolines (via nitrile ylides) | Choice of dipolarophile | wikipedia.org |

| Nucleophilic Addition | Organolithium Compounds | Functionalized NH-Aziridines | Nucleophile character | nih.govbeilstein-journals.org |

| Rearrangement | Phenyliodine(III) diacetate (PIDA) | Indole-3-carbonitriles | Thermal conditions | organic-chemistry.org |

| Acyloxylation | (Diacetoxy)iodobenzene / Visible Light | C(sp³)-H Acyloxylated Azirines | Organophotoredox catalyst (Rose Bengal) | organic-chemistry.org |

Exploration of Novel Catalytic Systems and Asymmetric Approaches

The synthesis of chiral molecules from 2H-azirine precursors is a rapidly advancing frontier, driven by the development of novel catalytic systems and asymmetric strategies. The high reactivity of the 2H-azirine ring makes it a suitable substrate for kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst, allowing for the separation of both the enantioenriched product and the unreacted starting material. chemrxiv.org

Several catalytic systems have proven effective:

Copper Catalysis : A landmark development is the copper hydride-catalyzed kinetic resolution of racemic 2H-azirines, which provides access to valuable N-H aziridine-2-carboxylates with high diastereo- and enantioselectivity (up to 94% ee). chemrxiv.orgchemrxiv.org The combination of copper and photoredox catalysts has also been used for the selective imination of C-H bonds to furnish 2H-azirines. organic-chemistry.org

Bismuth/Chiral Phosphoric Acid Catalysis : An efficient kinetic resolution of 2H-azirines has been achieved through asymmetric allylation using allyl boron reagents, catalyzed by a Bi(OAc)₃/chiral phosphoric acid system. This method demonstrates high performance with s-factors up to 127 under mild conditions. acs.org

Rhodium Catalysis : Rhodium catalysts are effective in preparing 2-halo-2H-azirine-2-carboxylic acid esters from isoxazole (B147169) precursors and in catalyzing the formation of 5-(2H-azirin-2-yl)oxazoles. nih.govorganic-chemistry.org

Organocatalysis : Alkaloid-mediated Neber reactions represent a classic yet effective method for the catalytic asymmetric synthesis of azirine carboxylic esters. acs.org More recently, bifunctional organocatalysts have been shown to be effective in reactions involving azirine-related intermediates. nih.gov

These asymmetric methods are critical as they provide access to enantiomerically pure azirines and their derivatives, which are precursors to nonproteinogenic amino acids and naturally occurring antibiotics like dysidazirine. acs.orgnih.gov

Table 2: Catalytic Systems for Asymmetric Transformations of 2H-Azirines This table is interactive. You can sort and filter the data.

| Catalyst System | Transformation Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Copper Hydride / Chiral Ligand | Reductive Kinetic Resolution | Racemic 2H-azirine-2-carboxylates | High enantioselectivity (up to 94% ee) for N-H aziridines | chemrxiv.orgchemrxiv.org |

| Bi(OAc)₃ / Chiral Phosphoric Acid | Kinetic Resolution by Allylation | Racemic 2H-azirines | High s-factor (up to 127) | acs.org |

| Alkaloid Base (e.g., Brucine) | Asymmetric Neber Reaction | Ketoxime tosylates | Catalytic asymmetric synthesis of azirine esters | acs.org |

| Rh₂(Piv)₄ | Rearrangement/Cyclization | 5-Heteroatom-substituted 4-haloisoxazoles | Gram-scale synthesis of 2-halo-2H-azirine-2-carboxylates | organic-chemistry.org |

Integration of Azirine Chemistry in Macromolecular and Material Science

While the integration of this compound itself into materials is a nascent concept, the broader aziridine (B145994) and azirine families are demonstrating significant potential in polymer and material science. acs.org Their chemistry is often compared to that of epoxides, which are mainstays in the polymer industry. rsc.org

The key to their utility lies in ring-opening reactions. Aziridines, the saturated analogs of azirines, undergo ring-opening polymerization (ROP) to form polyamines, which have applications as antibacterial coatings, for CO₂ adsorption, and in non-viral gene transfection. rsc.org The chemical properties of the resulting polymers can be tuned by the substituents on the aziridine ring. rsc.org

2H-Azirines offer unique functionalities for material science:

Cross-linking Agents : Azirines have been investigated as cross-linkers in photo-resistors and for light-induced activation of polymer surfaces. researchgate.net Commercially available multi-functional aziridines are already used as cross-linkers for polymers in coatings, inks, and adhesives. rsc.org The di-acetyl functionality of this compound could theoretically serve as a handle for creating highly cross-linked networks.